molecular formula C10H16O4 B2510397 Ethyl 3-(oxan-3-yl)-3-oxopropanoate CAS No. 1498091-50-1

Ethyl 3-(oxan-3-yl)-3-oxopropanoate

Cat. No.: B2510397
CAS No.: 1498091-50-1
M. Wt: 200.234
InChI Key: PLYUNVCCQOPPQC-UHFFFAOYSA-N
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Description

Ethyl 3-(oxan-3-yl)-3-oxopropanoate is an ester derivative of 3-oxopropanoic acid featuring a tetrahydropyran-3-yl substituent. This compound belongs to the broader class of β-keto esters, which are critical intermediates in organic synthesis due to their reactivity in condensation, alkylation, and cyclization reactions. The tetrahydropyran (oxane) ring introduces a six-membered oxygen-containing heterocycle, which influences the compound’s steric and electronic properties.

Properties

IUPAC Name

ethyl 3-(oxan-3-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-2-14-10(12)6-9(11)8-4-3-5-13-7-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYUNVCCQOPPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(oxan-3-yl)-3-oxopropanoate typically involves the esterification of 3-(oxan-3-yl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-(oxan-3-yl)-3-oxopropanoic acid+ethanolH2SO4Ethyl 3-(oxan-3-yl)-3-oxopropanoate+water\text{3-(oxan-3-yl)-3-oxopropanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(oxan-3-yl)-3-oxopropanoic acid+ethanolH2​SO4​​Ethyl 3-(oxan-3-yl)-3-oxopropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(oxan-3-yl)-3-oxopropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or keto group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters, amides, or ethers depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(oxan-3-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(oxan-3-yl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The oxane ring and keto group also contribute to the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Substituent Diversity and Structural Classification

Ethyl 3-oxopropanoate derivatives are classified based on their substituents:

Substituent Structure Type Key Characteristics Example Compound
Aryl Groups Electron-rich/depleted Influence reactivity via electronic effects (e.g., methoxy: electron-donating; nitro: electron-withdrawing). Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate
Heterocyclic Groups Oxygen/Nitrogen-containing rings Modulate lipophilicity and hydrogen-bonding potential. Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate
Halogenated Aromatics Fluorine/Chlorine substituents Enhance metabolic stability and binding affinity in drug candidates. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate
Pyridine Derivatives Nitrogen-containing rings Improve solubility and coordination properties. Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate

Physical and Electronic Properties

  • Lipophilicity : Tetrahydropyran-3-yl (oxan-3-yl) substituents likely increase hydrophobicity compared to smaller heterocycles (e.g., tetrahydrofuran-2-yl) .
  • Electronic Effects: Methoxy and fluorine substituents donate or withdraw electron density, altering keto-enol tautomerism and reactivity .

Data Table: Key Ethyl 3-Oxopropanoate Derivatives

Compound Substituent Synthesis Yield Application References
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-Methoxyphenyl 44–50% Anti-tubercular agents
Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate Tetrahydrofuran-2-yl Not reported Metathesis reactions
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate 4-Chlorophenyl Not reported SIRT2 inhibitors (cancer therapy)
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate 6-Chloropyridin-3-yl 45–50% Anticancer agents
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-Difluorophenyl High purity Drug discovery intermediates

Biological Activity

Ethyl 3-(oxan-3-yl)-3-oxopropanoate is a compound of significant interest in the field of medicinal chemistry and biological research. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxane ring and keto functional groups, which contribute to its reactivity and interaction with biological targets. The compound's structure allows for various chemical transformations, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

  • Hydrolysis : The ester group can undergo hydrolysis, releasing the active carboxylic acid moiety, which may participate in various biochemical pathways.
  • Enzyme Interaction : The oxane ring enhances the compound's binding affinity to certain enzymes, potentially modulating their activity.
  • Reactivity : The keto group can participate in nucleophilic addition reactions, influencing the compound's biological effects.

Biological Activity Insights

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties. For instance, certain analogs demonstrated significant potency against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .
  • Cytotoxic Effects : Some studies have evaluated the cytotoxic potential of this compound derivatives against cancer cell lines. Results indicated that specific derivatives showed promising cytotoxicity, leading to further exploration in cancer therapeutics .
  • Anthelmintic Activity : The compound has also been studied for its anthelmintic properties. Research revealed that certain derivatives could effectively induce paralysis and mortality in parasitic worms, suggesting potential applications in treating helminth infections .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant potency against E. coli
CytotoxicEffective against cancer cell lines
AnthelminticInduced paralysis in Ascaridia galli

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